![molecular formula C20H23BrN2O3S B4999497 N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopentylglycinamide](/img/structure/B4999497.png)
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopentylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopentylglycinamide: is a synthetic organic compound that belongs to the class of sulfonyl glycinamides This compound is characterized by the presence of a benzyl group, a bromophenylsulfonyl group, and a cyclopentyl group attached to the glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopentylglycinamide typically involves multiple steps:
Formation of the Glycinamide Backbone: The initial step involves the preparation of the glycinamide backbone through the reaction of glycine with appropriate protecting groups.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the Bromophenylsulfonyl Group: The bromophenylsulfonyl group is introduced through a sulfonylation reaction using 4-bromobenzenesulfonyl chloride in the presence of a base like triethylamine.
Cyclopentyl Group Addition: The cyclopentyl group is added via a nucleophilic substitution reaction using cyclopentyl bromide.
Industrial Production Methods
Industrial production of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopentylglycinamide involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the bromophenylsulfonyl group, converting it to a phenylsulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine atom of the bromophenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Phenylsulfonyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopentylglycinamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopentylglycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromophenylsulfonyl group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopentylglycinamide
- N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N-cyclopentylglycinamide
- N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-cyclopentylglycinamide
Uniqueness
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopentylglycinamide is unique due to the presence of the bromine atom in the bromophenylsulfonyl group. This bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and specificity compared to its analogs with different substituents.
Properties
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3S/c21-17-10-12-19(13-11-17)27(25,26)23(14-16-6-2-1-3-7-16)15-20(24)22-18-8-4-5-9-18/h1-3,6-7,10-13,18H,4-5,8-9,14-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNERLSCTOQXNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-ethoxy-3-nitro-N-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B4999426.png)
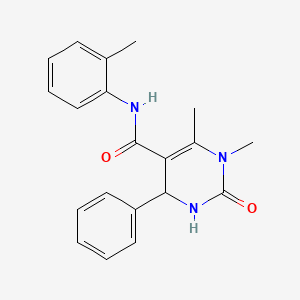
![5-[[4-[(4-Methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4999434.png)

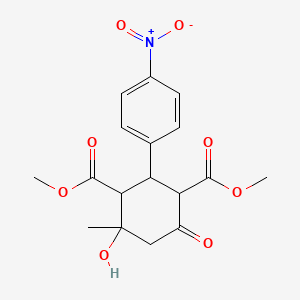
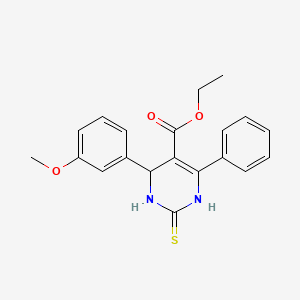
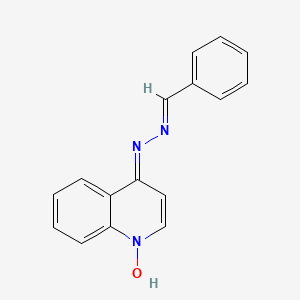
![ethyl 4-(2-phenylethyl)-1-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4999477.png)
![2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine](/img/structure/B4999489.png)
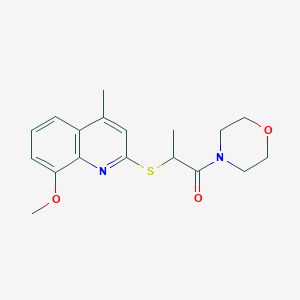
![N-(4-bromophenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4999507.png)
![1-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4999520.png)
![dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate](/img/structure/B4999531.png)
![(5E)-1-benzyl-5-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4999532.png)
